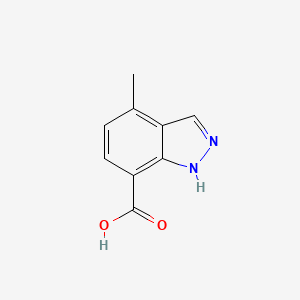

4-methyl-1H-indazole-7-carboxylic acid

Description

4-Methyl-1H-indazole-7-carboxylic acid is a heterocyclic organic compound featuring an indazole core—a benzene ring fused to a pyrazole ring. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol. The compound is characterized by a methyl group at position 4 and a carboxylic acid moiety at position 7 (Figure 1).

The carboxylic acid group at position 7 contributes to hydrogen bonding and ionic interactions, making it a critical functional group for binding to biological targets.

Properties

CAS No. |

1894790-30-7 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

4-methyl-1H-indazole-7-carboxylic acid |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-3-6(9(12)13)8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13) |

InChI Key |

YJQDBHCZSCHFOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=NNC2=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation . The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may include acidic or basic catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides, alkyl groups, or sulfonyl groups .

Scientific Research Applications

4-methyl-1H-indazole-7-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Indazole and Indole Derivatives

Core Heterocycle Differences: Indazole vs. Indole

- Indazole: Contains two adjacent nitrogen atoms in the pyrazole ring, enabling stronger hydrogen bonding and aromatic stacking interactions.

- Indole : Features a single nitrogen atom in a pyrrole ring, leading to distinct electronic properties. Indole derivatives (e.g., ) are often less polar but more π-electron-rich, favoring interactions with hydrophobic protein regions .

Substituent Effects

Position and Electronic Influence

- Methyl Group (C4 in Target Compound) :

- Carboxylic Acid vs. Ester :

- Halogen Substituents :

- Fluorine () and chlorine () introduce electronegativity and steric effects, altering binding affinity and metabolic stability .

Biological Activity

4-Methyl-1H-indazole-7-carboxylic acid is a compound that has gained attention for its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an indazole ring structure with a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 162.15 g/mol. The compound's unique structural features contribute to its biological activity, particularly in inhibiting nitric oxide synthases (NOS), which are critical in various physiological and pathological processes.

Research indicates that this compound acts primarily through the inhibition of nitric oxide synthases. This inhibition can lead to decreased nitric oxide production, a signaling molecule involved in numerous biological functions including vasodilation and neurotransmission. The specificity of this compound toward NOS may offer advantages in therapeutic applications, particularly in conditions where modulation of nitric oxide levels is beneficial.

Anticancer Activity

One of the most significant areas of research surrounding this compound is its potential anticancer properties. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, the compound has shown efficacy against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines, with IC50 values indicating effective growth inhibition .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.41 |

| HepG2 | 20.19 |

| HCT-116 | 9.71 |

These results suggest that this compound may serve as a lead compound for the development of new anticancer therapies.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are attributed to its ability to modulate nitric oxide production. This activity is particularly relevant in conditions characterized by excessive inflammation, such as arthritis and cardiovascular diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects on various cancer cell lines, revealing significant growth inhibition at specific concentrations, as outlined in the table above .

- Mechanistic Studies : Research focusing on the mechanism of action highlighted the compound's role in inducing apoptosis in cancer cells through cell cycle arrest and increased LDH enzyme activity, indicating cellular damage and death .

- Comparative Studies : Comparative analysis with structurally similar compounds showed that this compound has distinct inhibitory profiles against NOS, which could lead to unique therapeutic applications not achievable with other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.